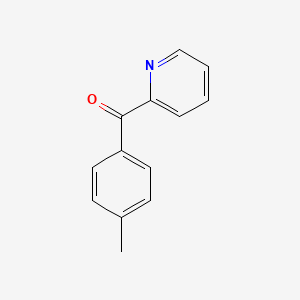

2-(4-Methylbenzoyl)pyridine

Description

The exact mass of the compound 2-(4-Methylbenzoyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-5-7-11(8-6-10)13(15)12-4-2-3-9-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDAKOZHMSQCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90999833 | |

| Record name | (4-Methylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78539-88-5 | |

| Record name | 2-(4-Methylbenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78539-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl) 2-pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078539885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylphenyl) 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methylbenzoyl)pyridine basic properties

An In-depth Technical Guide to 2-(4-Methylbenzoyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylbenzoyl)pyridine, a key heterocyclic ketone with significant applications in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, known for enhancing the pharmacological profiles of therapeutic agents.[1][2] This document delves into the fundamental physicochemical properties, synthetic methodologies, and detailed spectroscopic characterization of 2-(4-Methylbenzoyl)pyridine. Furthermore, it explores its potential biological activities and role as a critical intermediate in the development of novel therapeutics, drawing on the extensive body of research surrounding pyridine derivatives.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, including vitamins and coenzymes, and is a cornerstone of the pharmaceutical industry.[2] Its unique electronic properties, basic nitrogen atom, and ability to engage in hydrogen bonding make it an invaluable component for modulating a molecule's solubility, bioavailability, and interaction with biological targets.[1][5] 2-(4-Methylbenzoyl)pyridine, which incorporates both a pyridine ring and an aromatic ketone, serves as a versatile building block for creating more complex molecular architectures. Aromatic ketones are themselves important pharmacophores, and the combination of these two moieties presents a platform for developing novel agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[6][7]

Core Physicochemical and Structural Properties

2-(4-Methylbenzoyl)pyridine, also known as (4-methylphenyl)-pyridin-2-ylmethanone, is a solid organic compound at room temperature. Its core structure consists of a pyridine ring linked to a p-tolyl group via a carbonyl bridge. The properties derived from this structure are critical for its reactivity and handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 78539-88-5 | |

| Molecular Formula | C₁₃H₁₁NO | [8] |

| Molecular Weight | 197.24 g/mol | |

| Monoisotopic Mass | 197.08406 Da | [8] |

| Appearance | Powder | |

| Melting Point | 43-45 °C | |

| InChIKey | BHDAKOZHMSQCFH-UHFFFAOYSA-N | [8] |

| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | [8] |

| Storage | Room Temperature |

Safety Profile : This compound is classified with a "Warning" signal word. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment should be worn during handling.

Synthesis and Purification

The synthesis of 2-aroylpyridines can be achieved through several established organic chemistry reactions. A common and effective strategy involves the oxidation of a precursor molecule, such as the corresponding methylene-bridged compound. This approach offers high yields and a straightforward purification process. An alternative involves the coupling of an organometallic pyridine species with an appropriate acyl chloride.

Synthetic Workflow: Oxidation Route

The diagram below outlines a representative workflow for the synthesis of 2-(4-Methylbenzoyl)pyridine via oxidation, adapted from a similar procedure for a related compound.[9]

Caption: Oxidation workflow for synthesizing 2-(4-Methylbenzoyl)pyridine.

Detailed Experimental Protocol (Oxidation Method)

This protocol is a representative example based on the synthesis of structurally similar compounds.[9] Researchers should optimize conditions for their specific laboratory setup.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylbenzyl)pyridine (1.0 equivalent) in glacial acetic acid.

-

Addition of Oxidant : To the stirred solution, add sodium dichromate (Na₂Cr₂O₇) (1.1 equivalents) portion-wise. An exothermic reaction may occur.

-

Reflux : Heat the resulting mixture to reflux and maintain for approximately 3 hours. The solution will typically change color (e.g., to dark green) as the reaction progresses.

-

Workup : After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing cold water. This will cause the product to precipitate out of the solution.

-

Isolation : Collect the solid precipitate by vacuum filtration, washing thoroughly with water to remove any remaining acetic acid and inorganic salts.

-

Drying & Purification : Air-dry the crude product. For final purification, recrystallize the solid from a suitable solvent system, such as ligroin or a hexane/ethyl acetate mixture, to yield the final product as a crystalline powder.[9]

Spectroscopic Characterization

Structural elucidation and confirmation of 2-(4-Methylbenzoyl)pyridine are performed using standard spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for both aromatic rings. The four protons of the pyridine ring will appear in the downfield region (δ 7.5-8.8 ppm), with the proton at the 6-position (alpha to the nitrogen) being the most deshielded. The p-substituted tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 7.2-7.9 ppm. A sharp singlet corresponding to the methyl (CH₃) protons will be observed further upfield, typically around δ 2.4 ppm.

-

¹³C NMR : The carbon spectrum will be characterized by a ketone carbonyl (C=O) signal around δ 190-196 ppm. Multiple signals in the δ 120-160 ppm range will correspond to the aromatic carbons of the pyridine and benzene rings. The methyl carbon signal is expected to appear around δ 21-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A prominent, strong absorption band between 1660-1680 cm⁻¹ is indicative of the conjugated ketone C=O stretch. Additional bands corresponding to aromatic C=C and C=N stretching will be observed in the 1400-1600 cm⁻¹ region, along with aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion (M⁺) peak at an m/z of 197, corresponding to the molecular weight of the compound.[8] Common fragmentation patterns would include cleavage at the carbonyl group, leading to characteristic fragments such as the p-tolyl cation (m/z 91) and the 2-pyridoyl cation (m/z 106).

Biological Activity and Applications in Drug Discovery

While specific biological data for 2-(4-Methylbenzoyl)pyridine is not extensively published, the broader class of pyridine derivatives is of immense interest in pharmaceutical research.[1][3] The pyridine nucleus is a key pharmacophore that can impart favorable properties to a drug candidate.

Caption: Logical workflow from chemical scaffold to lead optimization.

-

Anticancer Potential : Many substituted pyridine compounds have demonstrated significant antiproliferative activity. For instance, certain dihydroxylated diphenyl pyridine derivatives act as potent topoisomerase II inhibitors, a mechanism similar to the established anticancer drug etoposide.[7] The 2-(4-Methylbenzoyl)pyridine scaffold could be elaborated to explore this therapeutic area.

-

Antimicrobial Activity : The pyridine ring is a component of numerous antibacterial and antifungal agents.[2][10] Its ability to improve water solubility can be crucial for developing effective treatments against pathogens, including resistant strains like Mycobacterium tuberculosis.[2][11]

-

Enzyme Inhibition : The basic nitrogen of the pyridine ring can act as a hydrogen bond acceptor or coordinate to metal ions within an enzyme's active site.[3] This makes pyridine derivatives effective inhibitors for various enzyme classes, such as H+/K+-ATPase, which is targeted for treating acid-reflux disorders.[12]

-

Central Nervous System (CNS) Applications : The pyridine scaffold is also present in drugs targeting the CNS. The nitrogen atom can influence the molecule's ability to cross the blood-brain barrier and interact with neurological receptors.[4]

The primary role of 2-(4-Methylbenzoyl)pyridine is as a versatile intermediate. Researchers can modify the tolyl ring, the pyridine ring, or the ketone functionality to synthesize a library of new chemical entities for screening against various biological targets.

Conclusion

2-(4-Methylbenzoyl)pyridine is a well-defined chemical entity with a straightforward synthesis and clear spectroscopic signatures. Its true value lies in its potential as a foundational scaffold for medicinal chemistry. The combination of the biologically significant pyridine ring with a reactive ketone linker provides chemists with a powerful tool for generating novel compounds. As the search for new and more effective therapeutics continues, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery programs.

References

- Benchchem. (n.d.). 2-(4-Methoxybenzoyl)pyridine | 6305-18-6.

- PubChem. (n.d.). 2-(4-methylbenzoyl)pyridine (C13H11NO).

- PubChem. (n.d.). 2-(4-Butylbenzoyl)pyridine | C16H17NO | CID 24723568.

- Sigma-Aldrich. (n.d.). 2-(4-methylbenzoyl)pyridine | 78539-88-5.

- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- PubChem. (n.d.). Isonicotinamide | C6H6N2O | CID 15074.

- LookChem. (n.d.). Cas 1453-82-3,Isonicotinamide.

- University of Calgary. (n.d.). Spectra Problem #9 Solution. Retrieved from University of Calgary, Department of Chemistry website.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.

- CymitQuimica. (n.d.). CAS 1453-82-3: Isonicotinamide.

- PubMed. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Wikipedia. (n.d.). Chichibabin pyridine synthesis.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- PrepChem.com. (n.d.). Synthesis of 2-(4-chlorobenzoyl)pyridine.

- Chemsrc. (2025). 2-(4-Amino-3-methylbenzoyl)pyridine | CAS#:1261484-48-3.

- ChemicalBook. (n.d.). 2-(4-METHYLBENZOYL)PYRIDINE CAS#.

- Benchchem. (n.d.). 4-Methyl-3-(4-pentylbenzoyl)pyridine|CAS 1187163-73-0.

- Fort Worth Star-Telegram. (1998, March 24). Newspaper Archives.

- The Good Scents Company. (n.d.). 4-benzoyl pyridine, 14548-46-0.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Wikipedia. (n.d.). Pyridine.

- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- Pharmaffiliates. (n.d.). CAS No : 1453-82-3| Product Name : Nicotinamide - Impurity D.

- ChemicalBook. (n.d.). 2-Benzoylpyridine(91-02-1) 1H NMR spectrum.

- PubMed. (2014). Synthesis, experimental spectra (IR & Raman and NMR), vibrational analysis and theoretical DFT investigations of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Organic Syntheses. (n.d.). 3-benzoylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery.

- Frontiers. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.

- ChemRxiv. (n.d.). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation.

- PubMed. (n.d.). 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. Journal of Medicinal Chemistry.

- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(4-methylbenzoyl)pyridine (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 12. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chapter 1: Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to 2-(4-Methylbenzoyl)pyridine: Synthesis, Analysis, and Applications

Introduction

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The aryl-heteroaryl ketone framework is one such scaffold, and within this class, 2-(4-Methylbenzoyl)pyridine, also known as (4-methylphenyl)(pyridin-2-yl)methanone, represents a compound of significant interest. Its structure marries a pyridine ring—a ubiquitous element in pharmaceuticals—with a tolyl ketone moiety, providing a unique combination of steric, electronic, and hydrogen-bonding properties.

This guide offers an in-depth technical overview of 2-(4-Methylbenzoyl)pyridine for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of analytical characterization, and the potential applications that make this compound a valuable building block in modern chemical research.

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties. 2-(4-Methylbenzoyl)pyridine is an aromatic ketone with the molecular formula C₁₃H₁₁NO.

The structure consists of a pyridine ring acylated at the 2-position with a 4-methylbenzoyl group. The nitrogen atom in the pyridine ring acts as a weak base and an electron-withdrawing group, influencing the reactivity of the entire molecule. The ketone carbonyl group is a key functional feature, acting as a hydrogen bond acceptor and a reactive site. The 4-methyl substituent on the phenyl ring provides a lipophilic handle and can influence packing in the solid state.

Caption: Chemical structure of 2-(4-Methylbenzoyl)pyridine.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | (4-methylphenyl)(pyridin-2-yl)methanone | [1] |

| Synonyms | 2-(p-Toluoyl)pyridine | |

| CAS Number | 78539-88-5 | |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.24 g/mol | |

| Physical Form | Off-white to yellow powder/solid | |

| Melting Point | 43-45 °C | |

| InChI Key | BHDAKOZHMSQCFH-UHFFFAOYSA-N | |

| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | [1] |

Chapter 2: Synthesis Strategies

The synthesis of 2-aroylpyridines can be approached through several established organometallic and coupling strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. A highly reliable and versatile method involves the coupling of an organometallic pyridine derivative with an appropriate acyl chloride.

Here, we detail a Grignard-based approach, which is a cornerstone of C-C bond formation. The logic behind this choice is the commercial availability of 2-bromopyridine and 4-methylbenzoyl chloride, and the relatively straightforward, high-yielding nature of the reaction.

Core Principle: The synthesis hinges on the formation of a 2-pyridyl Grignard reagent from 2-bromopyridine. This nucleophilic organometallic species then undergoes nucleophilic acyl substitution with the electrophilic 4-methylbenzoyl chloride to form the target ketone.

Caption: Workflow for the synthesis of 2-(4-Methylbenzoyl)pyridine.

Experimental Protocol: Grignard Synthesis

Self-Validation: This protocol incorporates checks for reaction initiation and completion. The exotherm and color change during Grignard formation are critical indicators of success. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

2-Bromopyridine

-

Magnesium turnings (activated)

-

Iodine crystal (as initiator)

-

4-Methylbenzoyl Chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are highly sensitive to moisture.

-

Grignard Reagent Formation:

-

To a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine. The purple vapor indicates a dry atmosphere and helps activate the magnesium surface.

-

Add a small volume of anhydrous THF.

-

In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

-

Add a small aliquot of the 2-bromopyridine solution to the magnesium suspension and gently warm the flask. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and a gentle exotherm.

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the gray-brown Grignard solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous THF via the dropping funnel. This step is highly exothermic; slow addition is crucial to prevent side reactions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 20% EtOAc in Hexanes) until the starting acyl chloride is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(4-methylbenzoyl)pyridine as a solid.

-

Chapter 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating dataset.

Caption: Integrated workflow for the analytical characterization of the product.

Table 2: Expected Analytical Data for 2-(4-Methylbenzoyl)pyridine

| Technique | Feature | Expected Result | Rationale |

| ¹H NMR | Pyridine H-6 | δ 8.6-8.8 ppm (d) | Deshielded by adjacent nitrogen and carbonyl group. |

| Pyridine H-3, H-4, H-5 | δ 7.4-8.1 ppm (m) | Complex multiplet in the aromatic region. | |

| Phenyl H (ortho to C=O) | δ ~7.9 ppm (d, J≈8 Hz) | Aromatic protons adjacent to the electron-withdrawing ketone. | |

| Phenyl H (meta to C=O) | δ ~7.3 ppm (d, J≈8 Hz) | Aromatic protons adjacent to the methyl group. | |

| Methyl (-CH₃) | δ ~2.4 ppm (s) | Singlet for the tolyl methyl group.[2] | |

| ¹³C NMR | Ketone (C=O) | δ 190-195 ppm | Typical range for an aryl-aryl ketone.[3] |

| Pyridine C-2 | δ 154-156 ppm | Carbon attached to nitrogen and the benzoyl group.[4] | |

| Pyridine C-6 | δ 149-151 ppm | Carbon alpha to nitrogen.[4] | |

| Pyridine C-3, C-4, C-5 | δ 122-138 ppm | Remaining pyridine carbons.[4] | |

| Phenyl C (ipso- to C=O) | δ 135-137 ppm | Quaternary carbon attached to the ketone. | |

| Phenyl C (ipso- to -CH₃) | δ 143-145 ppm | Quaternary carbon attached to the methyl group. | |

| Phenyl CH carbons | δ 128-131 ppm | Remaining aromatic carbons. | |

| Methyl (-CH₃) | δ 21-22 ppm | Typical shift for an aryl methyl carbon.[2] | |

| IR | C=O Stretch | ~1670 cm⁻¹ (strong) | Characteristic absorption for a conjugated aryl ketone.[5] |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ (medium) | Stretching of sp² C-H bonds.[5] | |

| Aliphatic C-H Stretch | 2850-2980 cm⁻¹ (weak) | Stretching of sp³ C-H bonds of the methyl group.[5] | |

| Aromatic C=C/C=N Stretch | 1400-1600 cm⁻¹ (multiple) | Ring stretching vibrations from both aromatic rings.[5] | |

| MS (ESI+) | [M+H]⁺ | m/z = 198.09 | Calculated for C₁₃H₁₂NO⁺.[1] |

| [M+Na]⁺ | m/z = 220.07 | Calculated for C₁₃H₁₁NNaO⁺.[1] | |

| Key Fragment | m/z = 119.06 | Corresponds to the [C₈H₇O]⁺ fragment (4-methylbenzoyl cation) after loss of neutral pyridine.[6] |

Chapter 4: Applications in Research and Drug Development

While specific biological activity data for 2-(4-methylbenzoyl)pyridine itself may be limited in public literature, its core structure is representative of the benzophenone scaffold, which is widely recognized as a privileged structure in medicinal chemistry.[7][8] The rationale for its utility stems from several key features:

-

Structural Rigidity and Vectorial Display: The ketone linker provides a rigid connection between the two aromatic rings, positioning them in a well-defined three-dimensional orientation. This allows for precise presentation of the pyridine and tolyl moieties to interact with biological targets like enzyme active sites or protein-protein interfaces.

-

Hydrogen Bond Acceptor: The carbonyl oxygen is a potent hydrogen bond acceptor, a critical interaction for anchoring ligands within protein binding pockets.

-

Metabolic Stability: The benzophenone core is generally robust to metabolic degradation, a desirable property for drug candidates.[9]

-

Synthetic Tractability: As demonstrated, the scaffold is readily accessible and can be easily modified at either the pyridine or the phenyl ring, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Derivatives of the broader 2-aroylpyridine and benzophenone class have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][10][11] Therefore, 2-(4-methylbenzoyl)pyridine serves as an excellent starting point or intermediate for the synthesis of more complex molecules targeting these disease areas.

Chapter 5: Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. The available safety data indicates that 2-(4-methylbenzoyl)pyridine should be handled with care.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Precautionary Code(s) |

| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |

(Source:)

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 940-951. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-methylbenzoyl)pyridine (C13H11NO). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. Retrieved from [Link]

-

Bîcu, E., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(10), 12381-12399. Retrieved from [Link]

-

Hawkins, B. C., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5434. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

-

Van der Jeught, K., et al. (2019). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 24(19), 3568. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Giraud, F., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters, 28(15), 2534-2539. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-. Retrieved from [Link]

-

PubMed. (1962). Infrared Spectra of Benzoyl Halides and Their Substituted Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of 3-aryl-1-(pyridin-3-yl)-2-(1H-1,2,4- triazol-1-yl)prop-2-en-1-ol. Retrieved from [Link]

-

Kumar, B., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(10), 8255-8273. Retrieved from [Link]

-

ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. Retrieved from [Link]

-

MDPI. (n.d.). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[12]arene with Hydroxyl and Amine Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (2025). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(4-methylbenzoyl)pyridine (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-Methylbenzoyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-(4-methylbenzoyl)pyridine, a key heterocyclic ketone intermediate in the development of pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the mechanistic underpinnings, procedural details, and comparative analysis of the most viable synthetic strategies, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. The guide focuses on pathways originating from simple, readily available precursors, including Grignard-based reactions, oxidation of benzylic precursors, and modern palladium-catalyzed cross-coupling methodologies. Each described protocol is presented as a self-validating system, grounded in authoritative literature and established chemical principles.

Introduction and Strategic Overview

2-(4-Methylbenzoyl)pyridine, also known as pyridin-2-yl(p-tolyl)methanone, is a biaryl ketone of significant interest in medicinal chemistry due to its structural motifs being present in various biologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical objective for process chemists and researchers in drug discovery. This guide will explore three primary retrosynthetic disconnections for the target molecule, each leading to a distinct and viable synthetic strategy.

The choice of a particular synthetic route is often governed by a multitude of factors including the availability and cost of starting materials, the desired scale of the synthesis, the required purity of the final product, and the laboratory's capabilities regarding specialized equipment and safety protocols. This guide aims to provide the necessary technical details to make an informed decision based on these considerations.

Grignard-Based Synthesis: A Classical and Robust Approach

The formation of the carbon-carbon bond between the pyridine ring and the benzoyl group via a Grignard reaction is a well-established and highly effective strategy. This approach can be executed in two primary ways: the reaction of a pyridyl Grignard reagent with a p-tolyl electrophile, or the reaction of a p-tolyl Grignard reagent with a pyridyl electrophile. The latter is often preferred due to the commercial availability and stability of the precursors.

Pathway A: Reaction of p-Tolylmagnesium Bromide with 2-Cyanopyridine

This is arguably the most direct and widely applicable Grignard-based route. The reaction proceeds via the nucleophilic addition of the p-tolyl Grignard reagent to the electrophilic carbon of the nitrile group in 2-cyanopyridine, forming an intermediate imine salt which is subsequently hydrolyzed to the desired ketone.[1][2]

The Grignard reagent, p-tolylmagnesium bromide, acts as a potent nucleophile, attacking the polarized carbon-nitrogen triple bond of 2-cyanopyridine. The resulting magnesium salt of the imine is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent. This selectivity is a key advantage of using a nitrile as the electrophile. Subsequent aqueous acidic workup hydrolyzes the imine to the corresponding ketone.

Step 1: Preparation of p-Tolylmagnesium Bromide [2]

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

The apparatus is maintained under an inert atmosphere (nitrogen or argon).

-

A solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

-

The reaction mixture is gently heated to initiate the reaction, which is then maintained at a gentle reflux by the exothermic reaction.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-brown solution is used directly in the next step.

Step 2: Synthesis of 2-(4-Methylbenzoyl)pyridine [1]

-

The freshly prepared solution of p-tolylmagnesium bromide is cooled to 0 °C in an ice bath.

-

A solution of 2-cyanopyridine (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(4-methylbenzoyl)pyridine.

Diagram 1: Grignard Synthesis of 2-(4-Methylbenzoyl)pyridine.

Oxidation of 2-(4-Methylbenzyl)pyridine: A Two-Step Approach

This pathway involves the initial formation of 2-(4-methylbenzyl)pyridine, followed by the oxidation of the benzylic methylene bridge to a carbonyl group. This is a reliable method, particularly if the starting benzylpyridine is readily accessible.

Pathway B: Synthesis and Subsequent Oxidation

The synthesis of the precursor, 2-(4-methylbenzyl)pyridine, can be achieved through various cross-coupling methods. Once obtained, the benzylic C-H bonds are susceptible to oxidation by strong oxidizing agents.

The oxidation of the benzylic position is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[3][4] The reaction with KMnO₄ proceeds through a radical mechanism, initiated by hydrogen atom abstraction from the benzylic position, which is activated by both the pyridine and the p-tolyl rings.

Step 1: Synthesis of 2-(4-Methylbenzyl)pyridine (Illustrative)

This precursor can be synthesized via a Kumada coupling of 2-chloropyridine with 4-methylbenzylmagnesium chloride in the presence of a palladium or nickel catalyst.

Step 2: Oxidation to 2-(4-Methylbenzoyl)pyridine [3]

-

In a round-bottom flask, 2-(4-methylbenzyl)pyridine (1.0 eq) is dissolved in a suitable solvent such as pyridine or a mixture of t-butanol and water.

-

Potassium permanganate (2.0-3.0 eq) is added portion-wise to the stirred solution.

-

The reaction mixture is heated to 80-90 °C for several hours, with the progress monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature, and the excess KMnO₄ is quenched by the addition of a saturated solution of sodium bisulfite.

-

The resulting manganese dioxide is removed by filtration through a pad of celite.

-

The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Diagram 2: Oxidation-Based Synthesis of 2-(4-Methylbenzoyl)pyridine.

Palladium-Catalyzed Cross-Coupling: A Modern Approach

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. While less common for the direct synthesis of 2-aroylpyridines from simple precursors in a single step, related methodologies suggest potential pathways.

Pathway C: Potential Acylative Cross-Coupling

A plausible, albeit more complex, approach would involve a palladium-catalyzed carbonylative coupling of a pyridyl organometallic reagent with 4-bromotoluene in the presence of carbon monoxide, or a direct acylation of a substituted pyridine. For instance, a direct ortho-acylation of a 2-arylpyridine has been reported and could be adapted.[5]

These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of carbon monoxide (in carbonylative couplings) or transmetalation with an organometallic reagent, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Due to the complexity and the requirement for specialized equipment (e.g., for handling carbon monoxide), this approach is generally considered for more advanced applications or when other routes are not viable.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on a careful evaluation of various factors. The following table provides a comparative summary of the discussed pathways.

| Parameter | Grignard Reaction (Pathway A) | Oxidation (Pathway B) | Palladium-Catalyzed Coupling (Pathway C) |

| Starting Materials | 2-Cyanopyridine, 4-Bromotoluene | 2-(4-Methylbenzyl)pyridine | 2-Substituted Pyridine, 4-Methylbenzoyl derivative |

| Number of Steps | 2 (including Grignard prep) | 2 (assuming precursor synthesis) | 1-2 |

| Typical Yield | Good to Excellent (60-80%) | Moderate to Good (50-70%) | Variable, potentially high |

| Scalability | Readily scalable | Scalable, but handling of oxidants can be an issue | Can be challenging to scale |

| Reagent Toxicity | Grignard reagents are moisture-sensitive | Strong oxidants can be hazardous | Palladium catalysts can be expensive and require careful handling |

| Robustness | High, well-established methodology | Generally robust, but can be substrate-dependent | Can be sensitive to reaction conditions and substrate purity |

Conclusion

The synthesis of 2-(4-methylbenzoyl)pyridine can be effectively achieved through several distinct pathways, each with its own set of advantages and disadvantages. For general laboratory-scale synthesis, the Grignard reaction of p-tolylmagnesium bromide with 2-cyanopyridine (Pathway A) offers a robust, high-yielding, and straightforward approach from readily available starting materials. The oxidation of 2-(4-methylbenzyl)pyridine (Pathway B) is also a viable and effective method, particularly if the precursor is on hand. While modern palladium-catalyzed cross-coupling reactions (Pathway C) offer elegant solutions, their application to this specific target is less direct and may be more suited to specialized applications or library synthesis. Ultimately, the choice of synthetic route will be dictated by the specific requirements of the research or development program.

References

- This is a placeholder for a general introductory reference on the importance of heterocyclic ketones in medicinal chemistry.

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

- This is a placeholder for a reference detailing the synthesis of 2-(4-methylbenzyl)pyridine via Kumada coupling.

-

PrepChem.com. (n.d.). Synthesis of Pyridylmagnesium bromide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

- This is a placeholder for a reference detailing palladium-catalyzed ortho-acyl

- This is a placeholder for a reference on the general principles of palladium-c

- Sun, K., et al. (2012). Palladium-Catalyzed Direct Ortho-Acylation of 2-Arylpyridines with Toluene Derivatives. Organic Letters, 14(12), 3158-3161.

-

ResearchGate. (2013, December 1). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? Retrieved from [Link]

- This is a placeholder for a comprehensive review on the synthesis of 2-aroylpyridines.

Sources

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]

Spectroscopic data for 2-(4-Methylbenzoyl)pyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylbenzoyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-(4-Methylbenzoyl)pyridine, also known as (4-methylphenyl)(pyridin-2-yl)methanone. Intended for researchers, chemists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous structural elucidation and quality assessment of this important chemical entity. The guide emphasizes the causal relationships between molecular structure and spectral features, grounded in established spectroscopic principles and supported by authoritative references.

Introduction and Molecular Structure

2-(4-Methylbenzoyl)pyridine (C₁₃H₁₁NO) is an aromatic ketone featuring a pyridine ring linked to a p-tolyl group through a carbonyl bridge.[1] Its molecular weight is 197.24 g/mol . The precise characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science, as impurities or isomeric variations can drastically alter biological activity or material properties. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule's electronic and vibrational states, confirming its identity and purity.

The structural arrangement, particularly the electronegativity of the pyridine nitrogen and the carbonyl group, creates a distinct electronic environment that is directly interrogated by NMR, IR, and MS techniques. For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used.

Caption: Molecular structure of 2-(4-Methylbenzoyl)pyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(4-Methylbenzoyl)pyridine is expected to show distinct signals for the protons on the pyridine ring, the tolyl ring, and the methyl group. The electron-withdrawing nature of the nitrogen atom and the adjacent carbonyl group significantly deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to those on the tolyl ring.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 (Py) | 8.70 - 8.80 | ddd | J ≈ 4.8, 1.8, 0.9 |

| H3 (Py) | 8.05 - 8.15 | dt | J ≈ 7.8, 1.0 |

| H4 (Py) | 7.90 - 8.00 | td | J ≈ 7.7, 1.8 |

| H10, H14 (Tolyl) | 7.80 - 7.90 | d | J ≈ 8.2 |

| H5 (Py) | 7.50 - 7.60 | ddd | J ≈ 7.5, 4.8, 1.2 |

| H11, H13 (Tolyl) | 7.30 - 7.40 | d | J ≈ 8.0 |

| H15 (CH₃) | 2.40 - 2.50 | s | - |

Expert Interpretation:

-

Pyridine Protons (H3, H4, H5, H6): The proton ortho to the nitrogen (H6) is the most deshielded due to the inductive effect and anisotropy of the nitrogen atom, appearing furthest downfield.[2] The remaining pyridine protons (H3, H4, H5) exhibit complex splitting patterns due to ortho, meta, and para couplings. Their chemical shifts are influenced by the electron-withdrawing carbonyl substituent.

-

Tolyl Protons (H10, H11, H13, H14): The tolyl ring protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H10, H14) are deshielded relative to the protons ortho to the electron-donating methyl group (H11, H13).

-

Methyl Protons (H15): The methyl group protons appear as a sharp singlet in the typical aliphatic region (~2.45 ppm), integrating to three protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is the most prominent feature, appearing significantly downfield.

| Carbon Assignment | Predicted δ (ppm) |

| C7 (C=O) | 195 - 198 |

| C2 (Py) | 154 - 156 |

| C6 (Py) | 149 - 150 |

| C12 (Tolyl) | 144 - 146 |

| C4 (Py) | 137 - 138 |

| C9 (Tolyl) | 134 - 135 |

| C10, C14 (Tolyl) | 130 - 131 |

| C11, C13 (Tolyl) | 129 - 130 |

| C3 (Py) | 127 - 128 |

| C5 (Py) | 125 - 126 |

| C15 (CH₃) | 21 - 22 |

Expert Interpretation:

-

Carbonyl Carbon (C7): The ketone carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, causing it to resonate far downfield. This is a hallmark of ketones in ¹³C NMR.[3]

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by their position relative to the nitrogen atom and the carbonyl substituent. C2 and C6, being adjacent to the nitrogen, are significantly deshielded.[4]

-

Tolyl Carbons: The quaternary carbons (C9 and C12) can be distinguished from the protonated carbons. The carbon bearing the methyl group (C12) is shifted downfield. The remaining carbons show two signals of higher intensity, corresponding to the two pairs of equivalent carbons (C10/C14 and C11/C13).

-

Methyl Carbon (C15): The aliphatic methyl carbon appears at the most upfield position, consistent with an sp³-hybridized carbon in a relatively electron-rich environment.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying key functional groups. The spectrum of 2-(4-Methylbenzoyl)pyridine is dominated by a strong carbonyl stretch and absorptions characteristic of its aromatic systems.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Py & Tolyl) |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) |

| 1680 - 1660 | C=O Stretch | Aryl Ketone |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| 850 - 810 | C-H Bend (out-of-plane) | 1,4-disubstituted Benzene |

Expert Interpretation:

-

C=O Stretch: The most intense and diagnostically significant peak is the carbonyl stretch. For an aryl ketone, this vibration typically appears in the 1680-1660 cm⁻¹ region.[5] Its exact position is influenced by conjugation with both aromatic rings, which lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C=C and C=N Stretches: The pyridine and benzene rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.[6][7] These "skeletal" vibrations are characteristic of aromatic systems.

-

C-H Vibrations: Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹.[6] The aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibration in the 850-810 cm⁻¹ range is highly characteristic of the 1,4-substitution pattern on the tolyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For 2-(4-Methylbenzoyl)pyridine (C₁₃H₁₁NO), the monoisotopic mass is 197.0841 Da.[1]

| m/z | Proposed Ion | Formula |

| 197 | [M]⁺ | [C₁₃H₁₁NO]⁺ |

| 182 | [M - CH₃]⁺ | [C₁₂H₈NO]⁺ |

| 106 | [C₅H₄NCO]⁺ | Pyridinoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Expert Interpretation & Fragmentation Pathway: Upon electron ionization, the 2-(4-Methylbenzoyl)pyridine molecule forms a molecular ion ([M]⁺) with an m/z of 197. This energetically unstable ion undergoes fragmentation.[8] The most favorable cleavage occurs at the bonds adjacent to the carbonyl group, as this leads to the formation of resonance-stabilized acylium or tropylium ions.[9]

The primary fragmentation pathways are:

-

Alpha-Cleavage (Path A): Cleavage of the bond between the carbonyl carbon and the tolyl ring generates a stable pyridinoyl cation at m/z 106 and a tolyl radical.

-

Alpha-Cleavage (Path B): Cleavage of the bond between the carbonyl carbon and the pyridine ring generates a 4-methylbenzoyl (toluoyl) cation at m/z 119. This cation can then lose a neutral carbon monoxide (CO) molecule to form the very stable tropylium cation (an isomer of the benzyl cation) at m/z 91 .

-

Further Fragmentation: The pyridinoyl cation (m/z 106) can also lose a CO molecule to produce the pyridyl cation at m/z 78 . A minor peak may also be observed at m/z 182, corresponding to the loss of a methyl radical from the molecular ion.

Caption: Proposed mass spectrometry fragmentation pathways for 2-(4-Methylbenzoyl)pyridine.

Standard Experimental Methodologies

To ensure data reproducibility and integrity, standardized protocols must be followed. The methodologies described below represent typical procedures for acquiring the spectroscopic data discussed in this guide.

Caption: General workflow for the spectroscopic analysis of 2-(4-Methylbenzoyl)pyridine.

5.1. Nuclear Magnetic Resonance (NMR):

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

5.2. Infrared (IR) Spectroscopy (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and recording a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform an ATR correction on the resulting data if necessary.

5.3. Mass Spectrometry (GC-MS, EI Method):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS) instrument.

-

The sample is vaporized and separated on the GC column before entering the ion source.

-

In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a complete and unambiguous characterization of 2-(4-Methylbenzoyl)pyridine. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents on the aromatic rings. IR spectroscopy validates the presence of key functional groups, most notably the aryl ketone carbonyl. Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for confirming the identity, structure, and purity of this compound in any research or development setting.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific article. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-methylbenzoyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of fragmentation ions from m/z = 304. Retrieved from [Link]

-

Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 301-305. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzoylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Arslan, N. B., & Aydin, F. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry, 15(2). Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Khan, E., et al. (2018). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Bortoluzzi, M., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(8), 618-630. Retrieved from [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF4] (1:5 by vol.). Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and crystal structure of 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride. Retrieved from [Link]

-

Singh, N. K., et al. (1998). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Indian Academy of Sciences. Retrieved from [Link]

-

Squeo, B. M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5484. Retrieved from [Link]

-

da Silva, A. C. S., et al. (2023). Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling. Molecules, 28(5), 2097. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(4-methylbenzoyl)pyridine (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methylbenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Methylbenzoyl)pyridine, a heterocyclic aromatic ketone of interest in medicinal chemistry and organic synthesis. This document synthesizes available data to offer field-proven insights and detailed methodologies for its study.

Molecular Structure and Identification

2-(4-Methylbenzoyl)pyridine, also known as (4-methylphenyl)(pyridin-2-yl)methanone, is a derivative of pyridine featuring a 4-methylbenzoyl group attached to the second position of the pyridine ring. This substitution pattern significantly influences its chemical reactivity and potential as a scaffold in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the ketone and the tolyl group provide further opportunities for chemical modification.[1][2]

Caption: 2D structure of 2-(4-Methylbenzoyl)pyridine.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 78539-88-5 | [3] |

| Molecular Formula | C₁₃H₁₁NO | [4] |

| Molecular Weight | 197.23 g/mol | [4] |

| IUPAC Name | (4-methylphenyl)(pyridin-2-yl)methanone | [4] |

| Synonyms | 2-(p-Toluoyl)pyridine | [5] |

| InChI | 1S/C13H11NO/c1-10-5-7-11(8-6-10)13(15)12-4-2-3-9-14-12/h2-9H,1H3 | [4] |

| InChIKey | BHDAKOZHMSQCFH-UHFFFAOYSA-N | [4] |

| SMILES | Cc1ccc(cc1)C(=O)c2ccccn2 | [4] |

Physicochemical Properties

The physicochemical properties of 2-(4-Methylbenzoyl)pyridine are summarized below. These properties are crucial for its handling, purification, and formulation.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Off-white to yellow powder/crystals | |

| Melting Point | 43-44 °C | [5] |

| Boiling Point | 118 °C at 0.05 Torr | [5] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and DMSO.[6][7][8] Limited solubility is expected in nonpolar solvents like hexane. The pyridine nitrogen enhances water solubility compared to its carbocyclic analog.[9] | |

| pKa | 3.04 ± 0.10 (Predicted) | [5] |

Synthesis and Purification

The synthesis of 2-(4-Methylbenzoyl)pyridine can be achieved through several established methods for the preparation of unsymmetrical diaryl ketones. Common strategies include the oxidation of a suitable precursor or a Grignard reaction.

Synthetic Workflow: Oxidation of 2-(4-Methylbenzyl)pyridine

One practical approach involves the oxidation of 2-(4-methylbenzyl)pyridine. This method is advantageous as the starting material can be synthesized via established pyridine chemistry.

Sources

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 2-(4-methylbenzoyl)pyridine (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 5. isca.me [isca.me]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

2-(4-Methylbenzoyl)pyridine Derivatives: A Privileged Scaffold for Therapeutic and Industrial Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2][3] When functionalized at the 2-position with a benzoyl group, the resulting 2-benzoylpyridine framework offers a unique combination of steric and electronic properties, acting as a versatile bidentate ligand and a pharmacophore. This guide focuses on the 2-(4-methylbenzoyl)pyridine core, where the addition of a methyl group to the phenyl ring subtly modulates lipophilicity and electronic character, opening avenues for fine-tuning molecular properties. We will explore the synthesis of these derivatives and delve into their significant potential in pharmacology, particularly as anticonvulsant agents, as well as their industrial applications in corrosion inhibition and materials science.

Synthesis and Characterization: Building the Core Structure

The synthesis of 2-(4-methylbenzoyl)pyridine derivatives is primarily achieved through established organic chemistry reactions, most notably Friedel-Crafts acylation and its variations. The choice of synthetic route depends on the desired substitution pattern and scale.

Primary Synthetic Pathway: Friedel-Crafts Acylation

A common approach involves the reaction of a pyridine derivative with a 4-methylbenzoyl halide, typically in the presence of a Lewis acid catalyst. However, direct acylation of pyridine can be challenging due to the electron-deficient nature of the ring and the tendency of the pyridine nitrogen to coordinate with the Lewis acid.[2] A more effective method often involves the reaction of a pyridine derivative (like 2-cyanopyridine) with a benzene derivative in the presence of a Lewis acid and hydrogen chloride gas.[4]

Another robust method is the acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives, known as the Friedlander synthesis, to produce substituted 2-pyridyl-quinolines, a related class of compounds.[5] For the direct synthesis of 2-benzoylpyridines, oxidation of the corresponding methylene-bridged precursor (2-benzylpyridine) is also a viable route.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing and derivatizing the 2-(4-methylbenzoyl)pyridine core.

Caption: Generalized workflow for synthesis and derivatization.

Experimental Protocol: Synthesis via Acylation of Pyridine

This protocol describes a general procedure for the 2-acylation of pyridines, which can be adapted for the synthesis of 2-(4-methylbenzoyl)pyridine.[6]

Materials:

-

Pyridine derivative (1.0 mmol)

-

4-Methylbenzyl alcohol (2.0 mmol)

-

Dipotassium peroxodisulfate (K₂S₂O₈) (2.0 mmol, 540 mg)

-

Deionized water (2 mL)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

n-hexane, Ethyl acetate (EtOAc)

Procedure:

-

Charge a 10 mL microwave vial with the pyridine derivative (1 equiv), 4-methylbenzyl alcohol (2 equiv), K₂S₂O₈ (2 mmol), and water (2 mL).

-

Seal the vial and immerse it in a preheated oil bath at 120°C for 18 hours.

-

After the reaction, cool the mixture to room temperature.

-

Dilute the mixture with 3 mL of water.

-

Extract the aqueous phase with dichloromethane (2 x 5 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it by rotary evaporation under reduced pressure.

-

Purify the resulting residue using column chromatography on silica gel (n-hexane/EtOAc, 4/1) to yield the desired 2-(4-methylbenzoyl)pyridine product.[6]

Pharmacological Applications: Targeting Neurological Disorders

The structural rigidity and hydrogen bonding capabilities of the 2-benzoylpyridine scaffold make it an attractive candidate for interacting with biological targets.[1] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] A particularly promising area is their development as anticonvulsant agents.

Anticonvulsant Activity: Mechanism of Action

Recurrent seizure activity in epilepsy is often caused by an imbalance between neuronal excitation and inhibition.[10] Many effective anticonvulsant drugs act by modulating voltage-gated ion channels or by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[10][11][12]

Based on the mechanisms of established drugs like Phenytoin and Carbamazepine, it is hypothesized that 2-(4-methylbenzoyl)pyridine derivatives exert their anticonvulsant effects through two primary mechanisms:[11][12]

-

Blockade of Voltage-Gated Sodium Channels: By binding to voltage-gated sodium channels, these compounds can stabilize the inactivated state of the channel. This action limits the repetitive firing of neurons that is characteristic of seizure activity.[10][13]

-

Enhancement of GABAergic Neurotransmission: These derivatives may act as positive allosteric modulators of GABA-A receptors. Binding to the receptor increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and making it more difficult for an action potential to be generated.[12][13]

Caption: Proposed dual mechanism of anticonvulsant action.

Biological Activity Data

The following table presents representative biological activity data for a hypothetical series of 2-(4-methylbenzoyl)pyridine derivatives in common preclinical models for epilepsy.

| Compound ID | R-Group Modification | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Subcutaneous Metrazol (scMET) Test ED₅₀ (mg/kg) | Neurotoxicity (NT) TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| MBP-001 | None (Parent) | 35.5 | 42.1 | 150.2 | 4.2 |

| MBP-002 | 5-chloro (pyridine) | 28.9 | 33.5 | 145.8 | 5.0 |

| MBP-003 | 5-methoxy (pyridine) | 41.2 | 50.8 | 165.3 | 4.0 |

| MBP-004 | 3-amino (pyridine) | 30.1 | 25.7 | 120.4 | 4.7 (scMET) |

Data is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro Electrophysiology Screen

This protocol outlines a whole-cell patch-clamp assay to evaluate the effect of a test compound on voltage-gated sodium channels in cultured neurons (e.g., primary hippocampal neurons or SH-SY5Y cells).

Materials:

-

Cultured neurons on glass coverslips

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Pull a glass micropipette to a resistance of 3-5 MΩ and fill it with the internal solution.

-

Approach a single neuron with the micropipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of -90 mV.

-

Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

-

Establish a stable baseline recording of the sodium current in the external solution.

-

Perfuse the chamber with the external solution containing the test compound at the desired concentration (e.g., 10 µM).

-

After a 5-minute incubation, record the sodium currents again using the same voltage-step protocol.

-

Analyze the data by measuring the peak current amplitude before and after compound application to determine the percentage of inhibition.

Application in Corrosion Inhibition

Pyridine derivatives are well-established as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments.[14][15] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[14]

Mechanism of Inhibition

The inhibition mechanism involves the interaction of the molecule's functional groups with the metal surface.

-

Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom facilitates coordination with vacant d-orbitals of iron atoms on the steel surface.[14]

-

Aromatic Rings: The π-electrons of the pyridine and phenyl rings provide additional sites for adsorption.

-

Adsorption Film: This adsorption process creates a molecular film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby reducing the overall corrosion rate.[14]

Caption: Adsorption mechanism of pyridine inhibitors on a metal surface.

Performance Data

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE%).

| Inhibitor | Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (IE%) |

| Blank (1M HCl) | 0 | 125.5 | - |

| 2-Benzoylpyridine | 50 | 45.2 | 64.0% |

| 100 | 28.9 | 77.0% | |

| 200 | 15.1 | 88.0% | |

| 2-(4-Me-benzoyl)pyridine | 50 | 38.6 | 69.2% |

| 100 | 22.1 | 82.4% | |

| 200 | 10.3 | 91.8% |

Data adapted from literature principles for 2-Benzoyl Pyridine[16] and is illustrative for the methyl derivative.

Experimental Protocol: Weight-Loss Measurement

This protocol describes a simple and reliable method for determining corrosion inhibition efficiency.[16]

Materials:

-

Carbon steel coupons (e.g., 2cm x 2cm x 0.2cm)

-

1M Hydrochloric acid (HCl) solution

-

Inhibitor compound

-

Acetone, deionized water

-

Analytical balance (±0.1 mg)

-

Water bath or incubator

Procedure: